

An In-depth Technical Guide to the Synthesis and Purification of CA-170

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Compound of Interest

Compound Name: Ca-170

Cat. No.: B609871

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **CA-170** is a first-in-class, orally bioavailable small molecule inhibitor of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T cell activation (VISTA). By targeting these key negative regulators of T-cell activation, **CA-170** is under investigation as a promising therapeutic agent in oncology, aiming to restore and enhance the immune system's ability to recognize and eliminate tumor cells. This technical guide provides a comprehensive overview of the synthesis and purification methods for **CA-170**, based on publicly available patent literature.

Chemical Profile of CA-170

Parameter	Value
IUPAC Name	(2S,3R)-2-[[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Molecular Formula	C ₁₂ H ₂₀ N ₆ O ₇
Molecular Weight	360.33 g/mol
CAS Number	1673534-76-3

Synthesis of CA-170

The synthesis of **CA-170** is a multi-step process involving the coupling of key building blocks and the formation of the central 1,2,4-oxadiazole ring. The general synthetic strategy, as outlined in patent literature (WO2015033299A1), involves solid-phase peptide synthesis (SPPS) techniques followed by cyclization and deprotection steps.

Experimental Protocol for Synthesis

The following protocol is a representative example based on the methodologies described for similar compounds in the patent literature.

Materials and Reagents:

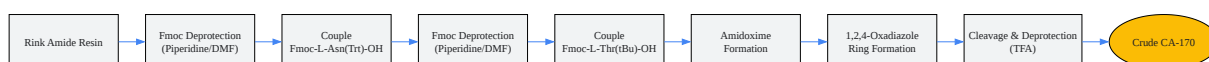
- Fmoc-protected amino acids (Fmoc-L-Asn(Trt)-OH, Fmoc-L-Thr(tBu)-OH)
- (R)-2-amino-2-(hydroxyethyl)acetonitrile
- Coupling reagents (e.g., HBTU, HOBt, DIPEA)
- Deprotection reagents (e.g., piperidine in DMF, trifluoroacetic acid)
- Resin for solid-phase synthesis (e.g., Rink Amide resin)
- Solvents (DMF, DCM, etc.)

Step-by-Step Procedure:

- **Resin Preparation:** Swell the Rink Amide resin in dimethylformamide (DMF).
- **First Amino Acid Coupling:** Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF. Couple Fmoc-L-Asn(Trt)-OH to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.
- **Chain Elongation:** Repeat the deprotection and coupling steps to add the subsequent amino acid, Fmoc-L-Thr(tBu)-OH.

- Formation of the Amidoxime: React the terminal amine with hydroxylamine to form the corresponding amidoxime.
- 1,2,4-Oxadiazole Ring Formation: React the amidoxime with an activated carboxylic acid derivative of (R)-2-amino-2-(hydroxyethyl)acetonitrile to form the 1,2,4-oxadiazole ring.
- Cleavage and Deprotection: Cleave the synthesized molecule from the resin and remove the side-chain protecting groups (Trt and tBu) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water.
- Work-up: Precipitate the crude product in cold diethyl ether, centrifuge to collect the solid, and dry under vacuum.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **CA-170** via solid-phase synthesis.

Purification of CA-170

The crude **CA-170** obtained from synthesis requires purification to remove impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage and deprotection steps. The primary method for purification is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol for Purification

Instrumentation and Materials:

- Preparative HPLC system with a UV detector
- C18 reversed-phase column

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Acetonitrile in 0.1% TFA in water
- Lyophilizer

Step-by-Step Procedure:

- Sample Preparation: Dissolve the crude **CA-170** in a minimal amount of the initial mobile phase (e.g., 5% Mobile Phase B in Mobile Phase A).
- Method Development (Analytical Scale): Develop a suitable gradient method on an analytical RP-HPLC system to achieve good separation of the target compound from impurities. A typical gradient might be a linear increase from 5% to 50% Mobile Phase B over 30 minutes.
- Scale-up to Preparative Scale: Scale up the analytical method to a preparative column. Adjust the flow rate and injection volume according to the column dimensions.
- Purification Run: Inject the prepared crude sample onto the preparative column and run the gradient method.
- Fraction Collection: Collect fractions corresponding to the main peak of **CA-170**, as identified by UV absorbance (typically at 220 nm and 280 nm).
- Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
- Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified **CA-170** as a white solid.

Purification Workflow Diagram



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Caption: Purification workflow for **CA-170** using preparative RP-HPLC.

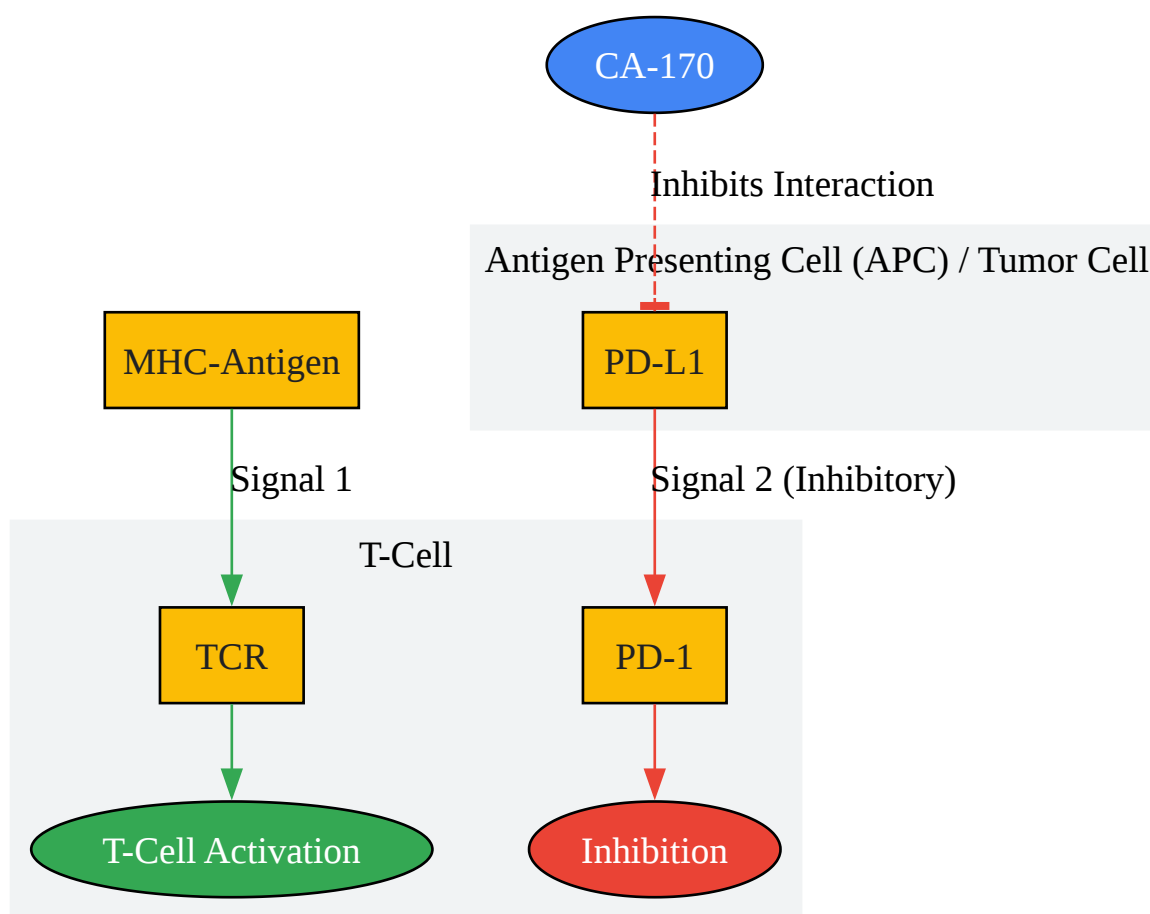
Data Presentation

Parameter	Typical Value	Method of Analysis
Synthesis Yield (Crude)	40-60%	Gravimetric
Purity (after purification)	>95%	Analytical RP-HPLC
Identity Confirmation	Consistent with theoretical mass	LC-MS
Structure Elucidation	Consistent with proposed structure	^1H NMR, ^{13}C NMR

Signaling Pathway Inhibition

CA-170 exerts its therapeutic effect by inhibiting the interaction between PD-1 and its ligands, PD-L1 and PD-L2, as well as the VISTA pathway. This disrupts the inhibitory signals that tumor cells use to evade the immune system, thereby restoring T-cell activation and promoting an anti-tumor immune response.

PD-1/PD-L1 Signaling Pathway Inhibition Diagram



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Caption: **CA-170** inhibits the PD-1/PD-L1 signaling pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available information. The experimental protocols provided are representative and may require optimization. All laboratory work should be conducted in accordance with appropriate safety guidelines.

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